tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring provides a base structure, with the various other groups attached at different positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The presence of the dioxaborolane group could also make the compound susceptible to reactions with boron-specific reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring might contribute to its aromaticity, while the tert-butyl and dimethyl groups could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrroles and Pyrrolidines: A study by Hill et al. (2009) explores the synthesis of unstable 3-hydroxy-1H-pyrrole, a significant product derived from tert-butyl-related compounds, highlighting its reactivity with mild electrophiles and potential applications in organic synthesis (Hill et al., 2009).
- Development of Polyamides: Research by Yang et al. (1999) demonstrates the synthesis of aromatic polyamides based on derivatives like tert-butylhydroquinone. These polyamides offer good solubility and thermal stability, indicating their potential in materials science (Yang et al., 1999).
- Crystal Structure Analysis: Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, examining its crystal structure and physicochemical features. Such studies are crucial for understanding the properties of new compounds (Ye et al., 2021).
Reaction Mechanisms and Chemical Properties
- Reaction with Formaldehyde and Anilines: Srikrishna et al. (2010) investigated the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to insights into the synthesis of complex organic compounds (Srikrishna et al., 2010).
- Nitrile Anion Cyclization: Chung et al. (2005) described a synthesis method for N-tert-butyl disubstituted pyrrolidines, providing a practical approach for the asymmetric synthesis of these compounds (Chung et al., 2005).
Potential Applications in Material Science
- Polyfluorene Nanoparticles: Fischer et al. (2013) developed heterodifunctional polyfluorenes, leading to the creation of nanoparticles with potential applications in fluorescence and photonics (Fischer et al., 2013).
Biomedical and Pharmacological Research
- Dipeptidyl Peptidase-4 Inhibitors: A study by Yoo et al. (2008) on the metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, showcases the use of tert-butyl-related compounds in developing new pharmaceuticals (Yoo et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 5,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-11-10-12(15(19,4)5)18-22-16(6,7)17(8,9)23-18/h10H,11H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCWSZRDMXGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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